4,5-Thiazoledicarboxamide
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Overview
Description
4,5-Thiazoledicarboxamide is a heterocyclic organic compound with the molecular formula C5H5N3O2S. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Thiazoledicarboxamide typically involves the reaction of aminocyanacetamide with carbon disulfide, followed by methylation and reduction steps. The process can be summarized as follows :
Reaction of aminocyanacetamide with carbon disulfide: This step yields a substituted thiazole compound.
Methylation: The intermediate product is methylated to form a methylthio derivative.
Reduction: The final product, this compound, is obtained by reducing the methylthio derivative using Raney nickel.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-yield reactions and efficient purification techniques to ensure the compound’s quality and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Thiazoledicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as Raney nickel and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4,5-Thiazoledicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4,5-Thiazoledicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as succinate dehydrogenase and interferon gene stimulators
Pathways Involved: It interferes with the tricarboxylic acid cycle and the DNA-mediated innate immune response, leading to the inhibition of pathogen growth and modulation of immune responses
Comparison with Similar Compounds
4,5-Thiazoledicarboxamide can be compared with other similar compounds, such as thiadiazole and thiazolidine derivatives:
Thiadiazole Derivatives: These compounds also contain sulfur and nitrogen atoms in a five-membered ring and exhibit similar biological activities, including anticancer and antimicrobial properties.
Thiazolidine Derivatives: These compounds have a similar structure but differ in their pharmacological properties and applications.
Uniqueness: : this compound stands out due to its specific molecular interactions and the diverse range of biological activities it exhibits.
Properties
CAS No. |
7464-10-0 |
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Molecular Formula |
C5H5N3O2S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
1,3-thiazole-4,5-dicarboxamide |
InChI |
InChI=1S/C5H5N3O2S/c6-4(9)2-3(5(7)10)11-1-8-2/h1H,(H2,6,9)(H2,7,10) |
InChI Key |
TXXSQBSQNHMOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C(=O)N)C(=O)N |
Origin of Product |
United States |
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